![molecular formula C20H24N4O2 B2943174 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1251544-68-9](/img/structure/B2943174.png)
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPI-455 was first synthesized in 2013 by Pfizer, and since then, numerous studies have been conducted to investigate its mechanism of action and potential uses.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitors
Compounds with structural similarities, particularly those featuring acetamide derivatives and imidazolidine frameworks, have been explored for their corrosion inhibition properties. For instance, Yıldırım and Cetin (2008) investigated 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives synthesized via amidation reactions. These compounds, along with derivatives of isoxazolidine and isoxazoline, were evaluated for their efficiency in preventing steel corrosion in acidic and paraffin-based mineral oil mediums, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008).
Antimicrobial Agents
Derivatives of acetamide and imidazolidine have also been synthesized and evaluated for their antimicrobial activities. Gouda et al. (2010) described the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, including 2-(5-oxothiazolidinone)-cyanoacetamido derivatives. These compounds exhibited promising antimicrobial activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Fluorescent Probes for Mercury Ion
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported, which include the reaction of β-lactam carbenes with 2-pyridyl isonitriles. These compounds have been demonstrated to be efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions, indicating their potential application in environmental monitoring and chemical sensing (Shao et al., 2011).
Synthesis of Heterocyclic Assemblies
Obydennov et al. (2017) showed that 2-(1,3-thiazolidin-2-ylidene)acetamides could be used in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies like 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This research demonstrates the versatility of acetamide and imidazolidine derivatives in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Obydennov et al., 2017).
Wirkmechanismus
Target of action
The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Mode of action
The exact nature of these interactions would depend on the specific targets of the compound .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Imidazole derivatives are often involved in a variety of biological processes, so this compound could potentially influence multiple pathways .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, the effects could potentially be quite varied .
Eigenschaften
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15(2)16-6-8-18(9-7-16)24-12-11-23(20(24)26)14-19(25)22-13-17-5-3-4-10-21-17/h3-10,15H,11-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTIPNQBYCNIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.